molecular formula C17H24N2O5 B1582480 Diethyl N-[4-(methylamino)benzoyl]-L-glutamate CAS No. 2378-95-2

Diethyl N-[4-(methylamino)benzoyl]-L-glutamate

Cat. No.: B1582480
CAS No.: 2378-95-2
M. Wt: 336.4 g/mol
InChI Key: WBYNXAAEBPJETG-AWEZNQCLSA-N
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Description

Structural and Chemical Characterization

Molecular Architecture and Stereochemical Configuration

The compound features a diethyl ester moiety attached to the γ-carboxyl group of L-glutamic acid , with a 4-(methylamino)benzoyl substituent at the α-amino position. Its stereochemical configuration is defined by the L-enantiomer of glutamic acid, which is essential for biological activity and interaction with target enzymes.

Structural Component Description
L-glutamate backbone Central amino acid core with two carboxyl groups (α and γ)
Diethyl ester groups Ethoxy groups esterifying the γ-carboxyl group, enhancing lipophilicity
4-(methylamino)benzoyl Aromatic ring substituted with methylamino group at the para position

The methylamino group at the para position of the benzoyl ring is critical for binding to dihydrofolate reductase (DHFR), a key target in antifolate drug design.

Physicochemical Properties Analysis

Thermal Stability Profiles

The compound exhibits notable thermal stability, with a melting point of 88–89°C and a predicted boiling point of 518.3°C. These properties suggest robustness under typical laboratory conditions, though decomposition may occur at extreme temperatures.

Property Value Source
Melting Point 88–89°C
Boiling Point 518.3 ± 50.0°C (predicted)
Density 1.2 ± 0.1 g/cm³
Solubility Characteristics in Organic Solvents

Solubility data indicate moderate solubility in polar aprotic solvents and limited solubility in protic environments:

Solvent Solubility Source
Methanol Sparingly soluble
DMSO Slightly soluble
Aqueous acid Slightly soluble

The diethyl ester groups contribute to its lipophilicity, while the amino group enhances polar interactions in acidic media.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR spectroscopy is pivotal for confirming the compound’s structural integrity. Key peaks include:

Peak Region (δ, ppm) Assignment Source
1.13–1.20 Ethyl ester methyl groups (–CH₃)
2.0–2.5 Glutamate backbone (–CH₂–CH₂–)
3.4–3.8 Methoxy groups (–OCH₃)
7.28–7.80 Aromatic protons (benzoyl ring)

The absence of peaks in the δ 8.0–9.0 ppm range confirms the absence of free amino groups, consistent with the methylamino substitution.

Mass Spectrometric Fragmentation Patterns

While direct mass spectrometric data for this compound are limited in the literature, fragmentation patterns for analogous molecules suggest key pathways:

Fragment Ion (m/z) Proposed Structure Source
m/z 177 Methyl 2-O-methyl-α-D-glucopyranoside analog
m/z 145 Loss of methanol (-CH₃OH) from ester groups

For this compound, expected fragments include:

  • M–CH₃OH (loss of methanol from ester groups)
  • Benzoyl-methylamino ion (m/z 135)

High-resolution mass spectrometry (HRMS) would confirm the molecular ion [M+H]⁺ at m/z 337.1685 (calculated for C₁₇H₂₅N₂O₅⁺).

Properties

IUPAC Name

diethyl (2S)-2-[[4-(methylamino)benzoyl]amino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-4-23-15(20)11-10-14(17(22)24-5-2)19-16(21)12-6-8-13(18-3)9-7-12/h6-9,14,18H,4-5,10-11H2,1-3H3,(H,19,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYNXAAEBPJETG-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=C(C=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883832
Record name L-Glutamic acid, N-[4-(methylamino)benzoyl]-, 1,5-diethyl ester
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Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2378-95-2
Record name 1,5-Diethyl N-[4-(methylamino)benzoyl]-L-glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2378-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Glutamic acid, N-(4-(methylamino)benzoyl)-, 1,5-diethyl ester
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Record name L-Glutamic acid, N-[4-(methylamino)benzoyl]-, 1,5-diethyl ester
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Record name L-Glutamic acid, N-[4-(methylamino)benzoyl]-, 1,5-diethyl ester
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Record name Diethyl N-[4-(methylamino)benzoyl]-L-glutamate
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Biological Activity

Diethyl N-[4-(methylamino)benzoyl]-L-glutamate (DEAM-Glu) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₇H₂₄N₂O₅ and is characterized by the presence of a diethyl ester group attached to an L-glutamate backbone, along with a 4-(methylamino)benzoyl moiety. Its melting point is approximately 88-89 °C, and it has a predicted boiling point of around 518.3 °C, indicating considerable thermal stability .

Synthesis Methods

The synthesis of DEAM-Glu typically involves a two-step process starting from diethyl N-(p-aminobenzoyl)-L-glutamate. The method includes:

  • Benzylation and Methylation : A one-pot reaction where the starting material undergoes benzylation followed by methylation.
  • Debenzyation : The final product is obtained through debenzylation using palladium on carbon (Pd/C), achieving high yields (up to 88%) within six hours .

Biological Activity

Research indicates that DEAM-Glu exhibits various biological activities, particularly in pharmacological contexts:

  • Binding Affinity : Studies have focused on its interaction with biological systems, revealing significant binding affinities that suggest potential therapeutic applications.
  • Pharmacodynamics and Pharmacokinetics : Understanding these parameters is crucial for evaluating the compound's effectiveness in drug development .

Comparative Analysis with Related Compounds

A comparison of DEAM-Glu with structurally similar compounds highlights its unique properties:

Compound NameStructure FeaturesUnique Properties
Diethyl N-(4-(methylamino)benzoyl)-D-glutamateSimilar backbone but D-isomerPotentially different biological activity due to stereochemistry
N-[4-(methylamino)benzoyl]-L-glutamic acidLacking diethyl ester groupMore polar; different solubility characteristics
Diethyl L-glutamateBasic glutamate structure without aromatic substitutionPrimarily used as a flavoring agent; less bioactive

This table illustrates how DEAM-Glu stands out due to its combination of amino acid properties and aromatic amine characteristics, enhancing its potential for drug development.

Case Studies and Research Findings

Several studies have investigated the biological activity of DEAM-Glu:

  • In Vitro Studies : Research has demonstrated that DEAM-Glu exhibits significant activity in various assays related to enzyme inhibition and receptor binding. For instance, compounds with amine linkages have shown enhanced activity compared to their amide counterparts .
  • Toxicological Assessments : Initial evaluations indicate that while DEAM-Glu may pose irritant properties, no significant adverse effects have been reported in controlled environments .
  • Potential Applications : Given its structural attributes, DEAM-Glu is being explored for applications in treating conditions influenced by glutamate pathways, including neurodegenerative diseases and certain cancers .

Future Directions for Research

The ongoing research into DEAM-Glu suggests several avenues for future exploration:

  • Optimization of Synthesis : Continued refinement of synthetic methods could lead to improved yields and purity.
  • Expanded Biological Testing : Further assays are needed to fully characterize the pharmacological profile and therapeutic potential of DEAM-Glu.
  • Mechanistic Studies : Investigating the mechanisms underlying its biological activity will provide deeper insights into how it interacts with specific biological targets.

Scientific Research Applications

Synthesis of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate

The synthesis of DEAM-Glu has been optimized through various methods. A notable approach involves a two-step reaction using diethyl N-(p-aminobenzoyl)-L-glutamate as a starting material. This method includes:

  • Benzylation and Methylation: Conducted in a single reaction vessel to yield high-purity DEAM-Glu.
  • Debenzylation: Following the initial reactions, this step is crucial for obtaining the final product in high yield (88% overall yield in just 6 hours) .

Pharmacological Potential

Research indicates that DEAM-Glu exhibits promising pharmacological activities:

  • Antifolate Properties: Due to its structural similarity to known antifolates like methotrexate, DEAM-Glu may function as an effective inhibitor of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism .
  • Binding Affinity Studies: Interaction studies have demonstrated its ability to bind effectively within biological systems, which is essential for understanding its pharmacodynamics and pharmacokinetics .

Case Studies

Several studies have explored the biological implications of DEAM-Glu:

  • In vitro studies have shown that DEAM-Glu can inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent.
  • Further research is ongoing to evaluate its efficacy in vivo and to establish optimal dosing regimens for therapeutic applications.

Therapeutic Applications

The unique properties of DEAM-Glu position it as a candidate for various therapeutic applications:

  • Cancer Treatment: Its potential as an antifolate makes it a candidate for further development in treating cancers that are sensitive to folate metabolism disruption.
  • Drug Development: The compound's ability to modify existing drug structures can lead to the creation of novel therapeutics with enhanced efficacy and reduced side effects .

Comparative Analysis with Related Compounds

To better understand the significance of DEAM-Glu, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
Diethyl N-(4-(methylamino)benzoyl)-D-glutamateD-isomerPotentially different biological activity due to stereochemistry
N-[4-(methylamino)benzoyl]-L-glutamic acidLacks diethyl ester groupMore polar; different solubility characteristics
Diethyl L-glutamateBasic glutamate structure without aromatic substitutionPrimarily used as a flavoring agent; less bioactive

DEAM-Glu stands out due to its combination of amino acid properties and aromatic amine characteristics, making it particularly interesting for drug development and biological studies .

Future Research Directions

Future research on DEAM-Glu should focus on:

  • Optimization of Synthesis: Exploring more efficient methods for large-scale production.
  • Detailed Mechanistic Studies: Understanding the specific mechanisms through which DEAM-Glu exerts its biological effects.
  • Clinical Trials: Initiating trials to assess safety, efficacy, and potential side effects in human subjects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Diethyl N-[4-(methylamino)benzoyl]-L-glutamate belongs to a family of diethyl glutamate derivatives modified at the benzoyl group. These compounds are designed to inhibit folate-dependent enzymes, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are pivotal in nucleotide biosynthesis. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of Diethyl Glutamate Derivatives

Compound Name Key Substituents Synthesis Yield (%) Biological Activity (Ki or IC₅₀) Key References
This compound 4-(Methylamino)benzoyl 36.7 (optimized) MTX intermediate
Diethyl N-{4-[2-(2,4-Diaminopyrido[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-L-glutamate 4-[2-(2,4-Diaminopyrido[2,3-d]pyrimidin-5-yl)ethyl]benzoyl 66.8 Antifolate; targets DHFR
Diethyl N-[4-[(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)methyl]benzoyl]-L-glutamate (MTXO) 4-[(2,4-Diaminofuro[2,3-d]pyrimidin-5-yl)methyl]benzoyl N/A DHFR inhibitor (MTX-resistant)
ICI D1694 5-[N-(3,4-dihydro-2-methyl-4-oxoquinazolin-6-ylmethyl)-N-methylamino]-2-thenoyl N/A TS inhibitor (Ki = 62 nM)
Diethyl N-[4-(prop-2-ynylamino)benzoyl]-L-glutamate 4-(Propargylamino)benzoyl N/A TS inhibitor precursor

Key Differences and Advancements

Structural Modifications: The methylamino group in this compound provides a reactive site for further conjugation with pteridine moieties to form MTX . In contrast, compounds like MTXO replace the pteridine ring with a furopyrimidine group, enhancing binding to DHFR in MTX-resistant cancer variants . ICI D1694 substitutes the benzoyl group with a thienoyl moiety and introduces a quinazoline ring, improving water solubility and TS inhibition potency by 60-fold compared to earlier analogs .

Synthetic Efficiency: Traditional synthesis of this compound faced challenges such as low yields (~30%) and by-product formation . A 2015 optimized route achieved a 36.7% yield via hydrolysis, chlorination, and ammonolysis, avoiding unstable intermediates . Derivatives like Diethyl N-{4-[7-(2-amino-4-oxothieno[2,3-d]pyrimidin-6-yl)heptyl]benzoyl}-L-glutamate (Compound 49) are synthesized in 66.8% yield using streamlined coupling reactions .

Biological Activity: ICI D1694 exhibits mixed noncompetitive inhibition of TS (Ki = 62 nM) and forms polyglutamates intracellularly, enhancing retention and potency (glu₄ Ki = 1.0 nM) . MTXO shows efficacy against DHFR mutants (e.g., F31R/Q35E), overcoming resistance seen with MTX . this compound itself lacks direct therapeutic activity but is indispensable for MTX production, which inhibits purine/pyrimidine synthesis at IC₅₀ values in the nanomolar range .

Applications in Drug Design: Propargylamino derivatives (e.g., Diethyl N-[4-(prop-2-ynylamino)benzoyl]-L-glutamate) are precursors to TS inhibitors with improved uptake via folate transporters . Ethynyl-substituted analogs (e.g., Diethyl N-[4-(2-amino-4-hydroxypyrido[2,3-d]pyrimidin-6-ylethynyl)benzoyl]-L-glutamate) enhance binding to DHFR through rigid alkyne linkers .

Preparation Methods

Starting Material and General Approach

The common starting material for the preparation of diethyl N-[4-(methylamino)benzoyl]-L-glutamate is diethyl N-(p-aminobenzoyl)-L-glutamate . The preparation typically involves selective methylation of the amino group on the benzoyl ring to introduce the methylamino functionality.

Two-Step One-Pot Benzylation and Methylation Method

Source: Tian et al., 2008

  • Step 1: Benzylation of diethyl N-(p-aminobenzoyl)-L-glutamate to protect the amino group.
  • Step 2: Methylation of the benzylated intermediate to introduce the methyl group on the amino functionality.
  • Step 3: Debenzylation via catalytic hydrogenation over Pd/C to yield the target compound.

Key Outcomes:

Parameter Details
Overall yield 88%
Reaction time Approximately 6 hours
Identification methods ^1H NMR, Mass Spectrometry (MS)
Advantages High yield, convenient, efficient, one-pot process

This method is considered efficient due to the one-pot nature of the benzylation and methylation steps, minimizing purification steps and reaction time. The debenzylation step is straightforward and uses mild conditions with palladium on carbon catalyst.

Alkylation of Diethyl N-[4-(methylamino)benzoyl]glutamate

Source: European Patent EP0048002A2

  • The compound this compound serves as a substrate for further alkylation reactions.
  • Alkylation is performed using 2,4-diamino-6-chloromethylpteridine hydrochloride in the presence of potassium iodide in polar aprotic solvents (e.g., dimethylformamide).
  • The reaction proceeds smoothly without the need for tedious purification methods such as column chromatography.
  • Subsequent hydrolysis of the alkylated ester yields the corresponding acid derivatives.

Reaction Conditions Table:

Reagent Conditions Outcome
2,4-Diamino-6-chloromethylpteridine hydrochloride Polar aprotic solvent, presence of KI Alkylation of methylamino group
Hydrolysis agent Sodium hydroxide in aqueous ethanol Conversion to acid form
Purification Precipitation, centrifugation, washing High purity product

This method highlights the stability and reactivity of the methylamino group in this compound under alkylation conditions, facilitating further functionalization.

Hydrolysis Considerations for Related Esters

Source: EP0048001B1 Patent

  • Hydrolysis of diethyl esters related to N-[4-(methylamino)benzoyl]glutamic acid must be carefully controlled to avoid side reactions, especially when sensitive groups (e.g., nitriles) are present.
  • Hydrolysis is preferably conducted at or below room temperature using a mixture of water and organic solvents such as acetonitrile.
  • The process yields the corresponding acid with retention of optical purity.
  • The method is adaptable for both L- and D-forms of the compound.

This careful hydrolysis step is crucial when converting esters to acids without compromising sensitive functional groups or stereochemistry.

Summary Table of Preparation Methods

Method Starting Material Key Reactions Yield (%) Reaction Time Purification Method Notes
One-pot benzylation & methylation + debenzylation Diethyl N-(p-aminobenzoyl)-L-glutamate Benzylation → Methylation → Debenzylation 88 ~6 hours Catalytic hydrogenation, simple workup Efficient, high yield
Alkylation with chloromethylpteridine This compound Alkylation with 2,4-diamino-6-chloromethylpteridine Not specified Not specified Precipitation, centrifugation, washing No chromatography needed
Controlled hydrolysis of esters Diethyl esters of N-[4-(methylamino)benzoyl]glutamic acid Hydrolysis with NaOH in aqueous organic solvent Not specified Room temp or below Simple acid/base purification Maintains optical purity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Diethyl N-[4-(methylamino)benzoyl]-L-glutamate, and how do they differ in methodology?

  • Answer : The compound is synthesized via two primary routes:

  • Conventional method : Reacting diethyl N-(4-aminobenzoyl)-L-glutamate with methylating agents (e.g., benzylation followed by methylation) in a stepwise manner. This method often requires multiple purification steps and has moderate yields due to by-product formation .
  • Microwave-assisted synthesis : A one-pot reaction under microwave irradiation using 2,4-diamino-6-(chloromethyl)pteridine and this compound in the presence of K₂CO₃ and KI. This method achieves 96% yield in 20 minutes, significantly reducing reaction time and improving efficiency compared to conventional methods .

Q. What analytical techniques are used to characterize this compound and its intermediates?

  • Answer : Key techniques include:

  • ¹H NMR spectroscopy : To confirm structural integrity and monitor reaction progress (e.g., characteristic peaks for ester groups at δ 1.13–1.20 ppm and aromatic protons at δ 7.28–7.80 ppm) .
  • Thin-layer chromatography (TLC) : For tracking reaction completion (e.g., Rf values in MeOH/CHCl₃ systems) .
  • Elemental analysis : To verify purity and stoichiometry .

Q. How do researchers address challenges like low yield and by-product formation during synthesis?

  • Answer : Optimization strategies include:

  • Catalyst selection : Using KI as a catalyst enhances reaction efficiency by stabilizing intermediates .
  • Solvent optimization : Polar aprotic solvents like DMA improve solubility and reaction kinetics .
  • Microwave irradiation : Accelerates reaction rates and reduces side reactions, as demonstrated in the synthesis of methotrexate intermediates .

Advanced Research Questions

Q. How does microwave irradiation improve the synthesis of this compound compared to conventional methods?

  • Answer : Microwave irradiation provides rapid, uniform heating, which:

  • Reduces reaction time : From hours to minutes (e.g., 20 minutes vs. 24 hours for conventional methods) .
  • Enhances yield : Achieves 96% yield by minimizing thermal degradation and side reactions .
  • Simplifies purification : Fewer by-products reduce the need for complex chromatographic separations .

Q. What strategies are employed to design analogs of this compound for biological activity studies?

  • Answer : Structural modifications focus on:

  • Side-chain elongation : Introducing alkyl or aryl groups at the benzoyl moiety to enhance binding to folate receptors (e.g., coupling with thieno[2,3-d]pyrimidine derivatives) .
  • Enzyme inhibition : Testing analogs as thymidylate synthase (TS) inhibitors by evaluating IC₅₀ values against L1210 leukemia cells .
  • Protecting group variation : Using tert-butyl esters or propargyl groups to modulate stability and reactivity during synthesis .

Q. How do structural modifications impact the compound’s role as an intermediate in antifolate synthesis?

  • Answer : Modifications influence:

  • Reactivity : Substituting the methylamino group with propargylamino groups alters coupling efficiency with pteridine derivatives, affecting methotrexate synthesis .
  • Biological activity : Analogs with extended alkyl chains (e.g., heptyl substituents) show higher affinity for folate receptors, improving drug targeting .
  • Hydrolysis stability : Ethyl ester groups (vs. tert-butyl) enhance susceptibility to hydrolysis, enabling controlled release of active metabolites .

Methodological Considerations

  • Data Interpretation : Contrast NMR spectral data (e.g., δ 8.63–8.65 ppm for CONH groups) with computational models to validate structural assignments .
  • Replication : Reproduce microwave-assisted synthesis using precise power settings (e.g., 60°C for 20 minutes) to ensure consistency .
  • Cross-Validation : Combine TLC with HPLC to monitor reaction purity, especially in multi-step syntheses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl N-[4-(methylamino)benzoyl]-L-glutamate
Reactant of Route 2
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Diethyl N-[4-(methylamino)benzoyl]-L-glutamate

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